![molecular formula C20H17BrN4O2 B2499807 6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380185-08-8](/img/structure/B2499807.png)
6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of compounds known as triazoloquinazolines. These are fused heterocyclic compounds that contain a triazole ring and a quinazoline moiety . They are known for their significant biological and pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoloquinazolines are generally synthesized through a series of reactions involving arylamidines and sodium ethyl formylacetate or ethyl propiolate to give pyrimidinones . The structures of these derivatives are usually confirmed by spectroscopic techniques .Chemical Reactions Analysis
Triazoloquinazolines can undergo a variety of chemical reactions, but the specific reactions would depend on the substituents present on the molecule .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives constitute a crucial class of fused heterocycles found in more than 200 naturally occurring alkaloids. These compounds have been extensively studied for their biological activities, which include antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The chemical stability and versatility of the quinazolinone nucleus allow for the introduction of various bioactive moieties, leading to the creation of potential medicinal agents. The solubility challenges and the quest for bioavailable derivatives underscore the ongoing research in medicinal chemistry aimed at addressing antibiotic resistance through novel quinazoline derivatives (Tiwary et al., 2016).
Triazole Derivatives and Antibacterial Activity
1,2,4-Triazole and its hybrids exhibit significant antibacterial activity, particularly against Staphylococcus aureus. These compounds, known for their role as inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, present a promising avenue for developing new anti-S. aureus agents. The exploration of 1,2,4-triazole derivatives has led to clinically used hybrids like cefatrizine and radezolid, highlighting the potential of triazole-containing compounds in treating bacterial infections (Li & Zhang, 2021).
Optoelectronic Applications
Quinazoline derivatives have found applications beyond medicinal chemistry, extending into the field of optoelectronics. Research has shown that these compounds, when incorporated into π-extended conjugated systems, offer great value for developing novel optoelectronic materials. Their utility in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, is particularly noteworthy. This underscores the versatility of quinazoline derivatives in both biological and material sciences (Lipunova et al., 2018).
Mechanism of Action
Future Directions
Triazoloquinazolines, due to their significant biological and pharmacological properties, are an active area of research in medicinal chemistry. Future directions could include the design and synthesis of new derivatives, evaluation of their biological activities, and development of drugs based on these compounds .
properties
IUPAC Name |
6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-2-5-18-22-19-15-6-3-4-7-16(15)24(20(27)25(19)23-18)12-17(26)13-8-10-14(21)11-9-13/h3-4,6-11H,2,5,12H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFVMGUGKMYJH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN4O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

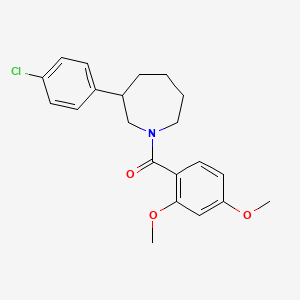
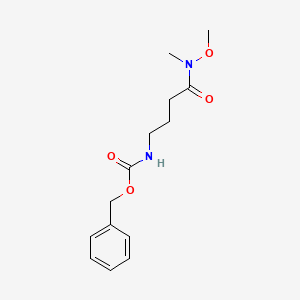
![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)
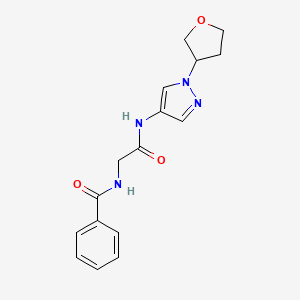
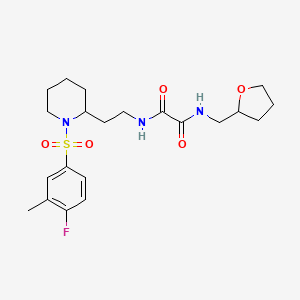
![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)
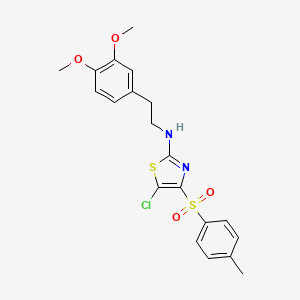
![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)
![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)
![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)